methanone CAS No. 1112311-04-2](/img/structure/B2589272.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone is a useful research compound. Its molecular formula is C25H20FNO5S and its molecular weight is 465.5. The purity is usually 95%.
BenchChem offers high-quality [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds with similar complex structures often involves detailed synthesis processes and structural analyses. For instance, Huang et al. (2021) discuss the synthesis, crystal structure, and DFT study of methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, highlighting the use of FTIR, NMR, mass spectrometry, and X-ray diffraction for structural confirmation and analysis (Huang et al., 2021). This type of research demonstrates the analytical techniques applicable for investigating the properties of complex organic compounds, which could be relevant for studying the compound .
Biological Evaluation
Compounds with specific functional groups or structural motifs may exhibit biological activities, leading to their evaluation as potential therapeutic agents. Naik et al. (2022) synthesized and evaluated a series of compounds for their anticancer and antimicrobial activities, demonstrating the process of linking chemical synthesis with biological evaluation (Naik, Mahanthesha, & Suresh, 2022). This suggests a potential avenue for researching the biological applications of the specified compound, focusing on its potential antimicrobial or anticancer properties.
Antioxidant Properties
The study of compounds for their antioxidant properties is another area of interest. Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities, providing a template for investigating the antioxidant potential of complex organic compounds (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). Such research underscores the importance of functional groups and structural motifs in contributing to the antioxidant activity, which could be relevant for the compound .
Fluorescent Probes and Sensors
Tanaka et al. (2001) explored the use of benzoxazole and benzothiazole derivatives for developing fluorescent probes sensing pH and metal cations, highlighting the versatility of these structures in sensor development (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001). This research indicates potential applications of the compound in developing new materials or sensors, given its structural complexity and the presence of functional groups that may interact with specific targets.
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-2-16-3-5-17(6-4-16)25(28)24-15-27(19-8-10-21-22(14-19)32-12-11-31-21)20-9-7-18(26)13-23(20)33(24,29)30/h3-10,13-15H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKVJXKVYVDKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

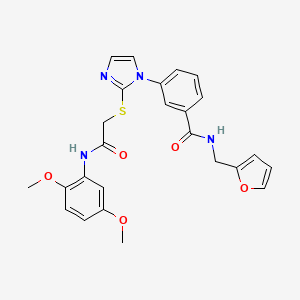
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methoxypyridin-3-yl)methanone](/img/structure/B2589191.png)


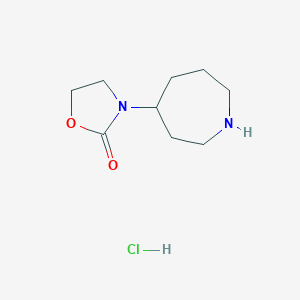
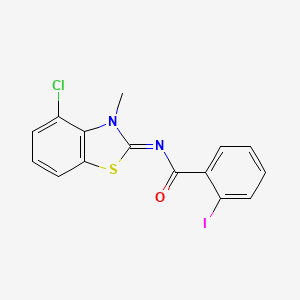
![2-Chloro-N-(2,2-dimethylbutyl)-N-[(4-oxo-5H-furo[3,2-c]pyridin-2-yl)methyl]acetamide](/img/structure/B2589201.png)


![3-[(2-Bromophenyl)methyl]-6-chloropyridazine](/img/structure/B2589204.png)
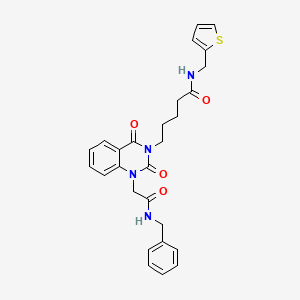
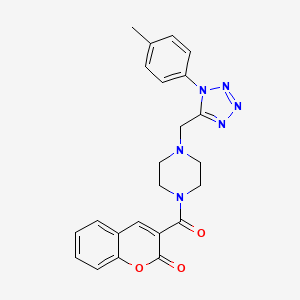
![2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2589210.png)
